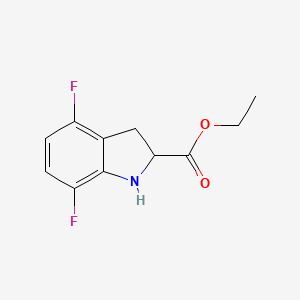
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of indole-2-carboxylic acid.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is employed in studying the biological activities of indole derivatives, such as their interactions with enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl indole-2-carboxylate: Lacks fluorine atoms, resulting in different biological activities and binding affinities.
4,6-Difluoroindole-2-carboxylic acid: Similar fluorination pattern but lacks the ethyl ester group, affecting its solubility and reactivity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains different substituents, leading to distinct pharmacological properties.
This compound stands out due to its unique combination of fluorine atoms and ethyl ester group, which contribute to its specific chemical and biological properties.
Biological Activity
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, efficacy against different biological targets, and relevant research findings.
- Molecular Formula : C₁₁H₁₁F₂N O₂
- Molecular Weight : 227.21 g/mol
- CAS Number : 2089704-84-5
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound exhibits properties that may inhibit certain enzymes and modulate receptor activities, suggesting its potential use in therapeutic applications.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound can effectively inhibit the proliferation of several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The data suggest that this compound exhibits superior anticancer activity compared to established chemotherapeutics.
Neuroprotective Effects
In addition to its anticancer properties, preliminary research suggests that this compound may have neuroprotective effects. It has been shown to modulate acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and cognitive function.
Neuroprotection Study Findings
These findings indicate the compound's potential in treating neurodegenerative diseases like Alzheimer's.
Antiviral Activity
This compound has also been evaluated for antiviral activity. Its efficacy against viral infections was assessed through various assays.
Antiviral Efficacy Results
These results indicate a promising antiviral profile that warrants further investigation.
Properties
Molecular Formula |
C11H11F2NO2 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-4,9,14H,2,5H2,1H3 |
InChI Key |
VYRKZAUQEFDPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















